5-(butoxymethyl)-1-butyl-1H-pyrazole
Description
5-(Butoxymethyl)-1-butyl-1H-pyrazole is a pyrazole derivative characterized by a butoxymethyl substituent at the 5-position and a butyl group at the 1-position of the pyrazole ring. Pyrazoles are heterocyclic compounds with two adjacent nitrogen atoms, widely recognized for their diverse pharmacological and agrochemical applications, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
5-(butoxymethyl)-1-butylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-3-5-9-14-12(7-8-13-14)11-15-10-6-4-2/h7-8H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWDSXKRPDJOFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC=N1)COCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(butoxymethyl)-1-butyl-1H-pyrazole can be achieved through various synthetic routes. One common method involves the reaction of 1-butyl-1H-pyrazole with butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Another approach involves the cyclization of appropriate hydrazine derivatives with 1,4-diketones, followed by alkylation with butyl and butoxymethyl groups. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of 5-(butoxymethyl)-1-butyl-1H-pyrazole often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and solvent systems, to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(butoxymethyl)-1-butyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The butoxymethyl and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
5-(butoxymethyl)-1-butyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(butoxymethyl)-1-butyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent type, position, and chain length. Key analogs and their distinctions are outlined below:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations :
- Chiral vs. Non-Chiral Substituents: Chiral menthoxymethyl derivatives (e.g., 3d) exhibit superior AChE inhibition (IC₅₀: 0.983 mM) compared to non-chiral butoxymethyl derivatives, likely due to stereospecific interactions with the enzyme .
- Aromatic vs. Aliphatic Substituents : The benzo[d][1,3]dioxol group in anticonvulsant analogs introduces aromaticity and rigidity, diverting activity from AChE inhibition to seizure modulation .
Physicochemical Properties
The alkoxy chain length and branching significantly influence physical properties:
Table 2: Physicochemical Comparison
Key Observations :
- Boiling Point : Longer alkoxy chains (butoxymethyl vs. propoxymethyl) increase boiling points due to stronger van der Waals interactions.
- pKa: The pKa values (~2.1–2.4) indicate weak acidity, consistent with pyrazole’s NH proton. Minor variations arise from substituent electronic effects .
AChE Inhibition:
- The butoxymethyl derivatives (3a, 3f, 3h) demonstrated AChE inhibition comparable to Donepezil, a standard Alzheimer’s drug, though less potent than chiral menthoxymethyl analogs .
- Mechanistic Insight : The butoxymethyl ether may interact with AChE’s peripheral anionic site via hydrophobic interactions, while the pyrazole core could engage in π-π stacking with aromatic residues .
Anticonvulsant Activity:
- Analogs like 5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole exhibit anticonvulsant effects, likely mediated by GABAergic modulation . This highlights how substituent choice redirects therapeutic application.
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